molecular formula C26H29ClN2OS B299929 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Cat. No. B299929
M. Wt: 453 g/mol
InChI Key: YQKKQEAZSLEHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide is a synthetic compound that belongs to the thiazole class of compounds. It is commonly known as CCT128930 and has been extensively studied due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of CCT128930 is not fully understood. However, it has been shown to inhibit the activity of certain proteins involved in cancer cell growth and survival. It has also been shown to inhibit the activity of certain enzymes involved in the breakdown of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
CCT128930 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins involved in cancer cell growth and survival. It has also been shown to inhibit the activity of certain enzymes involved in the breakdown of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CCT128930 in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it is a synthetic compound and may not accurately represent the effects of natural compounds in the body.

Future Directions

There are a number of potential future directions for research involving CCT128930. One area of interest is the development of new cancer treatments based on the compound's ability to inhibit the activity of certain proteins involved in cancer cell growth and survival. Another area of interest is the development of new treatments for neurodegenerative diseases such as Alzheimer's disease based on the compound's ability to inhibit the activity of certain enzymes involved in the breakdown of amyloid beta. Additionally, further research is needed to fully understand the mechanism of action of CCT128930 and its potential applications in scientific research.

Synthesis Methods

The synthesis of CCT128930 involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 2-aminothiazole to form N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]acetamide. The final compound, CCT128930, is obtained by reacting N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]acetamide with 2,4-dimethylphenyl magnesium bromide followed by reaction with cyclohexanecarboxylic acid chloride.

Scientific Research Applications

CCT128930 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in studies to investigate the role of certain proteins in cancer cell growth and survival. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide

Molecular Formula

C26H29ClN2OS

Molecular Weight

453 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)cyclohexanecarboxamide

InChI

InChI=1S/C26H29ClN2OS/c1-4-23-24(19-11-13-21(27)14-12-19)28-26(31-23)29(22-15-10-17(2)16-18(22)3)25(30)20-8-6-5-7-9-20/h10-16,20H,4-9H2,1-3H3

InChI Key

YQKKQEAZSLEHGY-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)C)C)C(=O)C3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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